molecular formula C14H13ClN4O2S B14801333 N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide

N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B14801333
M. Wt: 336.8 g/mol
InChI Key: VMCGGDVMDAVZGD-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with 4-aminobenzenesulfonamide under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with guanidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, primary amines, and substituted sulfonamides .

Scientific Research Applications

N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The compound binds to the enzyme dihydropteroate synthase, blocking the production of dihydrofolic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[amino(imino)methyl]-4-[(2-chlorobenzylidene)amino]benzenesulfonamide stands out due to its unique structure, which allows for specific interactions with molecular targets.

Properties

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methylideneamino]phenyl]sulfonylguanidine

InChI

InChI=1S/C14H13ClN4O2S/c15-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)22(20,21)19-14(16)17/h1-9H,(H4,16,17,19)

InChI Key

VMCGGDVMDAVZGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)Cl

Origin of Product

United States

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